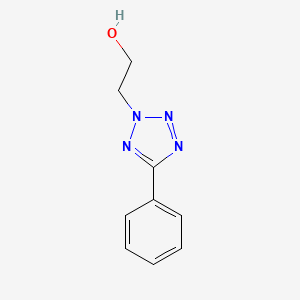

2h-Tetrazole-2-ethanol, 5-phenyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2h-Tetrazole-2-ethanol, 5-phenyl-” is a compound that belongs to the tetrazole family . Tetrazoles are five-membered aza compounds with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The tetrazole nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields . There are several methods for synthesizing tetrazoles, including the reaction of primary alcohols and aldehydes with iodine in ammonia water under microwave irradiation , and the reaction of aryldiazonium salts with amidines followed by oxidative ring closure with I2/KI under basic conditions .Molecular Structure Analysis

The tetrazole is a five-membered aza compound with 6π electrons . The Huckel 6π electrons are satisfied by four π electrons of the ring and one loan pair of electrons of nitrogen . The acidic nature of tetrazole is similar to corresponding carboxylic acids, but there is a difference in annular tautomerism of ring tetrazoles to carboxylic acids .Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposed to shock, fire, and heat on friction . Tetrazole dissolves in water, acetonitrile, etc .科学的研究の応用

Pharmaceutical Applications

Tetrazoles, including 5-phenyl derivatives, are known for their wide range of biological activities. They serve as nonclassical bioisosteres of carboxylic acids due to their similar pKa values, which allows them to interact effectively with biological receptors . The electron-rich nature of tetrazoles enables them to form stable complexes with various biomolecules, enhancing their medicinal potential. Some of the notable pharmaceutical applications include:

- Antibacterial and Antifungal Activities : Tetrazoles exhibit significant antibacterial and antifungal properties, making them valuable in the development of new antimicrobial agents .

- Analgesic and Anti-inflammatory Properties : They have been used to create compounds with pain-relieving and anti-inflammatory effects, which are crucial in managing chronic diseases .

- Antihypertensive Effects : Due to their ability to modulate biological pathways, tetrazoles can be formulated into drugs that help control high blood pressure .

Material Chemistry

The unique structure of tetrazoles makes them suitable for various material chemistry applications. Their ability to donate and accept electrons allows them to form diverse molecular complexes, which can be utilized in:

- Catalysis : Tetrazoles can act as catalysts in chemical reactions, particularly in the synthesis of phosphonates, which are important in many industrial processes .

Medicinal Chemistry

In medicinal chemistry, the 5-phenyl derivative of tetrazole is particularly interesting due to its enhanced lipophilicity, which improves drug absorption and penetration through cell membranes. This property is exploited in:

- Drug Design : The lipophilic nature of 5-phenyltetrazole anions aids in the design of more effective drug molecules that can easily traverse biological barriers .

Analytical Chemistry

Tetrazoles can be used as analytical reagents due to their reactivity and ability to form complexes with metals. This is useful in:

- Detection and Quantification : They can be employed in the detection and quantification of metal ions in various samples, which is essential in environmental monitoring and pharmaceutical quality control .

Agricultural Chemistry

The reactivity of tetrazoles also extends to agricultural chemistry, where they can be used to enhance plant growth and protection:

- Growth Hormones : Certain tetrazole derivatives have been shown to act as growth hormones, promoting plant development and yield .

Virtual Screening Platforms

Tetrazoles can be incorporated into virtual screening platforms used in drug discovery. They can be used to:

作用機序

Target of Action

Tetrazoles in general are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry analogue syntheses . They are resistant to biological degradation, which makes it possible to use tetrazoles as isosteric substituents of various functional groups in the development of biologically active substances .

Mode of Action

Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Biochemical Pathways

Tetrazoles have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that they may interact with multiple biochemical pathways.

Pharmacokinetics

Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This property could potentially enhance the bioavailability of the compound.

Result of Action

Tetrazoles have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The nitrogen-rich conjugated structure of tetrazoles exhibits both electron-donating and electron-withdrawing properties , which could potentially be influenced by environmental factors.

Safety and Hazards

On heating or burning, tetrazoles release carbon monoxide, carbon dioxide, and harmful nitrogen oxide . They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks .

将来の方向性

Tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications . They are used as active ingredients in modern medicines, and as components of energy-saturated systems and functional materials . The reported experimental tests suggest tetrazoles as promising candidates for replacing toxic compounds in the prevention of corrosion of metal objects .

特性

IUPAC Name |

2-(5-phenyltetrazol-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c14-7-6-13-11-9(10-12-13)8-4-2-1-3-5-8/h1-5,14H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGDKYKEHUQCFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(N=N2)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2h-Tetrazole-2-ethanol, 5-phenyl- | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-[2-(diethylamino)-2-oxoethyl]-3-indolyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetamide](/img/structure/B2778624.png)

![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2778627.png)

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2778630.png)

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-hexoxyphenyl)prop-2-enamide](/img/structure/B2778633.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-bromonicotinamide](/img/structure/B2778636.png)

![N-(4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2778639.png)

![[2-(Butan-2-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2778642.png)

![Carbamic acid, [(1S)-1-(4-phenyl-1H-imidazol-2-yl)ethyl]-, phenylmethyl ester oxalate](/img/structure/B2778643.png)

![(6-Ethoxypyridin-3-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2778645.png)

![3-methyl-N-[(3-methylphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2778646.png)